The compound is classified under organotin compounds, specifically as a stannylated derivative of pyrimidine. Its Chemical Abstracts Service (CAS) number is 144173-85-3, and it is recognized for its role in introducing pyrimidine nuclei into organic molecules, making it valuable in medicinal chemistry and synthetic organic chemistry .
The synthesis of 5-(Tributylstannyl)pyrimidine primarily involves the Stille coupling reaction, a well-established method for forming carbon-carbon bonds. The typical synthetic pathway includes the following steps:
Technical parameters such as temperature, time, and catalyst concentration are crucial for optimizing yield and purity during synthesis.
The molecular structure of 5-(Tributylstannyl)pyrimidine can be described as follows:
5-(Tributylstannyl)pyrimidine participates in various chemical reactions due to its stannyl group, which can act as a nucleophile or leaving group in synthetic processes. Key reactions include:
The mechanism of action for 5-(Tributylstannyl)pyrimidine primarily revolves around its ability to participate in cross-coupling reactions:
5-(Tributylstannyl)pyrimidine exhibits several notable physical and chemical properties:
5-(Tributylstannyl)pyrimidine has significant applications in various scientific fields:
5-(Tributylstannyl)pyrimidine is an organotin compound characterized by a direct bond between the tin atom of a tributylstannyl group (–SnBu₃) and the carbon at the 5-position of the pyrimidine heterocycle. This configuration confers unique reactivity, making it valuable in synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring influences the stability and electrophilicity of the C–Sn bond, while the tributylstannyl group contributes steric bulk and lipophilicity. The molecule adopts a tetrahedral geometry at the tin center, with bond angles approximating 109.5° [4] [6].
The systematic IUPAC name is tributyl(pyrimidin-5-yl)stannane. Common synonyms include:
Table 1: Standard Chemical Identifiers of 5-(Tributylstannyl)pyrimidine
Identifier Type | Value |
---|---|
IUPAC Name | tributyl(pyrimidin-5-yl)stannane |
Common Synonyms | 5-Tri-n-butylstannylpyrimidine; 5-Tributylstannylpyrimidine |
SMILES | CCCCSn(CCCC)c1cncnc1 |
InChI Key | QRDQHTJNKPXXRQ-UHFFFAOYSA-N |
5-(Tributylstannyl)pyrimidine emerged in the late 1980s to early 1990s alongside advancements in organotin chemistry and Stille coupling methodologies. Its CAS registry (144173-85-3) suggests initial commercial availability or synthesis reporting circa 1992–1994. The compound was developed to address limitations in modifying pyrimidine rings at the C5 position—a site challenging to functionalize directly via electrophilic substitution due to the ring’s electron deficiency. Early applications focused on nucleoside analogs, where pyrimidine derivatives serve as key precursors for antiviral or anticancer agents. For example, the closely related compound 1,3-dimethyl-5-(tributylstannyl)uracil (CAS 103408-63-5) was reported for similar cross-coupling applications in nucleoside chemistry [3]. The integration of 5-(Tributylstannyl)pyrimidine into Stille coupling protocols enabled efficient arylation, alkenylation, and alkynylation at pyrimidine C5, accelerating drug discovery efforts targeting kinase inhibitors and other heterocyclic therapeutics [10].
This compound serves as a quintessential organostannane reagent in Stille cross-coupling reactions, which employ palladium catalysts to form C–C bonds between stannanes and organic electrophiles (e.g., aryl halides, vinyl iodides). The pyrimidin-5-yl-stannane bond (C₅–Sn) exhibits optimal stability for purification and storage while retaining sufficient reactivity under catalytic conditions. Key attributes include:
Table 2: Applications in Synthetic Methodologies
Reaction Type | Role of 5-(Tributylstannyl)pyrimidine | Outcome |
---|---|---|
Stille Cross-Coupling | Nucleophile donor (stannane component) | Arylation/Alkenylation at pyrimidine C5 |
Tandem Functionalization | Precursor for halogenation or metallation | Generation of dihalo- or bistannyl-pyrimidines |
A seminal application is synthesizing kinase inhibitors exemplified in work by [10], where 5-(Tributylstannyl)pyrimidine derivatives underwent Stille coupling with brominated indoles to form V-shaped bis-heterocyclic scaffolds. These compounds exhibited nanomolar inhibition of DYRK1A and CDK5 kinases—targets for neurodegenerative diseases and cancer. The synthetic route is outlined below:
This methodology underscores the reagent’s utility in constructing complex bioactive architectures inaccessible via classical heterocyclic chemistry.
Modifications to the core structure or pyrimidine ring expand functional diversity:
Table 3: Key Derivatives of 5-(Tributylstannyl)pyrimidine
Compound Name | CAS Number | Molecular Formula | Key Modifications |
---|---|---|---|
1,3-Dimethyl-5-(tributylstannyl)uracil | 103408-63-5 | C₁₈H₃₄N₂O₂Sn | Pyrimidone derivative (uracil scaffold) |
2-(Methylthio)-5-(tributylstannyl)pyrimidine | 120717-37-5 | C₁₇H₃₂N₂SSn | Thiomethyl substituent at C2 |
3-(6-Hydroxyindol-2-yl)-5-phenylpyrimidine | Not specified | C₁₈H₁₃N₃O | Biologically active Stille coupling product |
The methylthio derivative (CAS 120717-37-5) demonstrates enhanced leaving-group potential for subsequent alkylation or oxidation, while uracil-based variants like 103408-63-5 enable nucleobase-targeted drug design [3] [5] [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: